(2S,3S,4S,5R,6S)-6-[[(13S)-17-ethynyl-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptadecanoic acid can be synthesized through various methods, including the hydrogenation of heptadecenoic acid or the oxidation of heptadecanol . The hydrogenation process involves the addition of hydrogen to heptadecenoic acid in the presence of a catalyst, typically palladium or platinum, under high pressure and temperature conditions .
Industrial Production Methods: Industrial production of heptadecanoic acid often involves the extraction from natural sources such as the fat and milkfat of ruminants . The extracted fat is then subjected to hydrolysis to yield heptadecanoic acid .
Chemical Reactions Analysis
Types of Reactions: Heptadecanoic acid undergoes various chemical reactions, including:
Oxidation: Heptadecanoic acid can be oxidized to produce heptadecanal and heptadecanoic acid.
Reduction: Reduction of heptadecanoic acid yields heptadecanol.
Esterification: Heptadecanoic acid reacts with alcohols to form esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Esterification: Catalysts like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) are employed.
Major Products:
Oxidation: Heptadecanal and heptadecanoic acid.
Reduction: Heptadecanol.
Esterification: Heptadecanoate esters.
Scientific Research Applications
Heptadecanoic acid has a wide range of applications in scientific research:
Mechanism of Action
Heptadecanoic acid exerts its effects through various mechanisms:
Comparison with Similar Compounds
Heptadecanoic acid is unique among fatty acids due to its odd-chain structure. Similar compounds include:
Palmitic Acid (C₁₆H₃₂O₂): A saturated fatty acid with one less carbon atom.
Stearic Acid (C₁₈H₃₆O₂): A saturated fatty acid with one more carbon atom.
Heptadecanol (C₁₇H₃₆O): The alcohol derivative of heptadecanoic acid.
Heptadecanal (C₁₇H₃₄O): The aldehyde derivative of heptadecanoic acid.
Heptadecanoic acid’s odd-chain structure and its occurrence as a trace component in ruminant fat make it distinct from these similar compounds .
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[[(13S)-17-ethynyl-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32O8/c1-3-26(34-24-21(30)19(28)20(29)22(33-24)23(31)32)11-9-18-17-6-4-13-12-14(27)5-7-15(13)16(17)8-10-25(18,26)2/h1,5,7,12,16-22,24,27-30H,4,6,8-11H2,2H3,(H,31,32)/t16?,17?,18?,19-,20-,21+,22-,24-,25-,26?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQQXJBRONRGLRT-XQQCSVHLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=C3C=CC(=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC3C(C1CCC2(C#C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)CCC5=C3C=CC(=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60997200 | |
Record name | 3-Hydroxy-19-norpregna-1(10),2,4-trien-20-yn-17-yl hexopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60997200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75803-39-3 | |
Record name | 17alpha-Ethynylestradiol-17beta-D-glucopyranosiduronic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075803393 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxy-19-norpregna-1(10),2,4-trien-20-yn-17-yl hexopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60997200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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